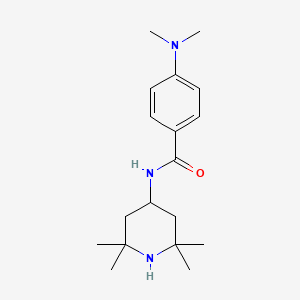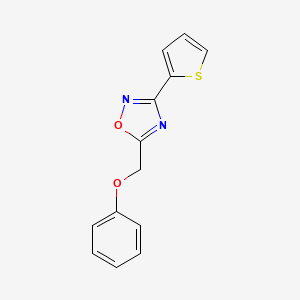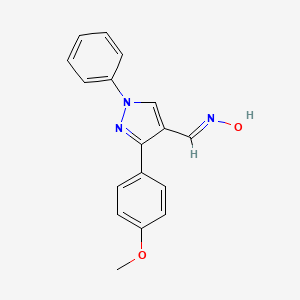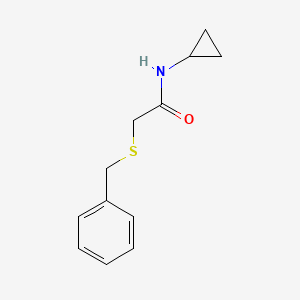![molecular formula C18H24N4O2 B5556716 1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5556716.png)
1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like 1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone often involves multi-step reactions, starting from basic chemical structures to the final complex form. Techniques such as donor-acceptor cyclopropane or cyclobutane treatment with 1,3,5-triazinanes under the catalysis of MgI2 have been utilized to access pyrrolidines and piperidines efficiently (Garve, Kreft, Jones, & Werz, 2017). Such synthetic approaches highlight the flexibility in crafting cyclopropyl and pyrrolidinone frameworks, which are central to the molecular structure of the compound .
Molecular Structure Analysis
Understanding the molecular structure of 1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone involves analyzing its cyclopropyl and pyrrolidinone rings, and how substituents like the 2-methyl-4-pyridinyl group and the piperazine moiety influence its three-dimensional conformation and chemical reactivity. Studies involving similar structures have shown that the presence of these groups can significantly impact the molecule's conformational preference and its interaction with biological targets (Wu, Toppet, Compernolle, & Hoornaert, 2000).
Chemical Reactions and Properties
The compound's ability to undergo various chemical reactions, including carbonylation and nucleophilic substitutions, underscores its versatility. For instance, N-(2-pyridinyl)piperazines have been shown to undergo novel carbonylation reactions in the presence of catalytic amounts of Rh4(CO)12, leading to significant structural modifications that could be analogous to reactions this compound might undergo (Ishii, Chatani, Kakiuchi, & Murai, 1997).
Wissenschaftliche Forschungsanwendungen
Topoisomerase II Inhibition
1-Cyclopropyl derivatives have been studied for their activity against mammalian topoisomerase II (topo II), an enzyme crucial for DNA replication and cell division. One compound, in particular, showed interaction with topo II, demonstrating modest in vitro cytotoxicity and in vivo activity against certain cancer cells. This highlights the potential use of these compounds in cancer research and therapy (Wentland et al., 1993).
Synthetic Applications
Related cyclopropyl compounds have been utilized in the synthesis of hydroxy-pyrrolizidines and indolizidines, leading to the formation of compounds that are of interest as cell-proliferation inhibitors and cell-cell adhesion inhibitors. This synthetic route provides access to a wide range of biologically active molecules (Kondakal et al., 2012).
Antibacterial Agents
Compounds related to 1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone have been synthesized with variations at the C-7 position, producing derivatives that exhibit potent antibacterial activity. This includes studies on naphthyridine derivatives as antibacterial agents, demonstrating the versatility of the cyclopropyl moiety in contributing to antimicrobial efficacy (Miyamoto et al., 1987).
DNA Complexation and Transfection
Phosphorus dendrimers with amine terminal groups related to cyclopropyl-pyrrolidinone compounds have been synthesized and shown to interact with DNA, forming complexes that facilitate gene delivery. These dendrimers exhibit low cytotoxicity and are efficient in transfection experiments, indicating their potential in gene therapy applications (Padié et al., 2009).
Regioselective Synthesis
Metal-catalyzed ring expansion-carbonylation reactions utilizing pyrrolidines and related cyclopropyl compounds have been employed for the regioselective synthesis of piperidinones. This method highlights the cyclopropyl group's role in facilitating novel synthetic pathways, offering a new approach to constructing complex heterocyclic structures (Wang & Alper, 1992).
Eigenschaften
IUPAC Name |
1-cyclopropyl-4-[4-(2-methylpyridin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-10-16(4-5-19-13)20-6-8-21(9-7-20)18(24)14-11-17(23)22(12-14)15-2-3-15/h4-5,10,14-15H,2-3,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMQZLJDCSNNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)

![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)
![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)


![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)


![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)
![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)